Boc-Neopentylgly-OH;Boc-gamma-Me-Leu-OH;Boc-Tba-OH
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Overview
Description
The compound “Boc-Neopentylgly-OH; Boc-gamma-Me-Leu-OH; Boc-Tba-OH” consists of three distinct components, each protected by a tert-butyloxycarbonyl (Boc) group. These compounds are commonly used in peptide synthesis and organic chemistry due to their stability and ease of deprotection. The Boc group is an acid-labile protecting group used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Boc-Neopentylgly-OH
Synthesis: The synthesis of Boc-Neopentylgly-OH involves the reaction of neopentylglycine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Reaction Conditions: The reaction conditions include stirring the mixture at ambient temperature for several hours until the reaction is complete.
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Boc-gamma-Me-Leu-OH
Synthesis: Boc-gamma-Me-Leu-OH is synthesized by reacting gamma-methyl-leucine with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be performed in solvents such as tetrahydrofuran (THF) or acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
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Boc-Tba-OH
Synthesis: Boc-Tba-OH is prepared by reacting tert-butylalanine with di-tert-butyl dicarbonate in the presence of a base. The reaction can be conducted in solvents like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually performed at room temperature with continuous stirring.
Industrial Production Methods
Industrial production of these Boc-protected amino acids involves large-scale synthesis using similar reaction conditions as described above. The reactions are optimized for higher yields and purity, and the products are purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Boc-protected amino acids generally do not undergo oxidation reactions due to the stability of the Boc group.
Reduction: The Boc group is stable under reducing conditions, so reduction reactions typically do not affect the Boc-protected amino acids.
Substitution: Boc-protected amino acids can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides or modified amino acids with the desired functional groups or sequences.
Scientific Research Applications
Boc-protected amino acids are widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of their applications include:
Peptide Synthesis: Boc-protected amino acids are essential building blocks in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form peptides and proteins.
Drug Development: These compounds are used in the synthesis of peptide-based drugs and drug candidates, enabling the study of their biological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of Boc-protected amino acids primarily involves their role as intermediates in peptide synthesis. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, revealing the free amino group for further reactions or biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: Fmoc (fluorenylmethyloxycarbonyl) protected amino acids are another class of amino acid derivatives used in peptide synthesis.
Cbz-Protected Amino Acids: Cbz (carbobenzyloxy) protected amino acids are also used in peptide synthesis.
Uniqueness
Boc-protected amino acids are unique due to their stability under basic and reducing conditions, making them suitable for a wide range of chemical reactions. The ease of deprotection under acidic conditions also makes them advantageous for use in peptide synthesis .
Properties
Molecular Formula |
C12H23NO4 |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
3-[tert-butyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)13(8-7-9(14)15)10(16)17-12(4,5)6/h7-8H2,1-6H3,(H,14,15) |
InChI Key |
NXOIYKZEZSKOME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(CCC(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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